molecular formula C13H9N3O4 B10943177 {2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetonitrile

{2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetonitrile

Cat. No.: B10943177
M. Wt: 271.23 g/mol
InChI Key: WCYSABWOVFKVQN-UHFFFAOYSA-N
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Description

2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE is a complex organic compound characterized by its unique structure, which includes a diazinane ring and a phenoxyacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE typically involves the reaction of a diazinane derivative with a phenoxyacetonitrile precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID
  • N-[4-[[1-(2-FURANYLMETHYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYLAMINO]PHENYL]ACETAMIDE

Uniqueness

2-{2-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETONITRILE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a diazinane ring and phenoxyacetonitrile moiety sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

2-[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C13H9N3O4/c14-5-6-20-10-4-2-1-3-8(10)7-9-11(17)15-13(19)16-12(9)18/h1-4,7H,6H2,(H2,15,16,17,18,19)

InChI Key

WCYSABWOVFKVQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OCC#N

Origin of Product

United States

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